4,4'-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
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Overview
Description
4,4’-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) is a complex organic compound that belongs to the class of bis(pyrazolyl)methanes.
Preparation Methods
The synthesis of 4,4’-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method is the reaction of 3-methyl-1-phenyl-5-pyrazolone with various aldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction yields high to excellent purity products, which can be isolated by simple filtration . Industrial production methods may involve the use of magnetically separable nanocatalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
4,4’-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium acetate, ammonium acetate, and various aldehydes . The major products formed from these reactions are typically derivatives of the original compound, which may exhibit enhanced biological activities .
Scientific Research Applications
This compound has been extensively studied for its antioxidant and anticancer activities . It has shown significant radical scavenging activity and cytotoxic effects on various human cell lines, including colorectal carcinoma cells . The compound is also used as a catalyst in various chemical reactions, further highlighting its versatility .
Mechanism of Action
The mechanism of action of 4,4’-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) involves the activation of autophagy proteins as a survival mechanism and the induction of p53-mediated apoptosis in cancer cells . The compound interacts with various molecular targets and pathways, leading to its cytotoxic effects .
Comparison with Similar Compounds
Similar compounds include other bis(pyrazolyl)methanes, such as 4,4’-[(4-hydroxyphenyl)methylene]bis(1-(2,4-dinitrophenyl)-3-methyl-1H-pyrazol-5-ol) . These compounds share similar structural motifs and biological activities but may differ in their specific applications and efficacy.
Properties
CAS No. |
431979-37-2 |
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Molecular Formula |
C21H22N4O3 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-[(2-ethoxynaphthalen-1-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C21H22N4O3/c1-4-28-15-10-9-13-7-5-6-8-14(13)18(15)19(16-11(2)22-24-20(16)26)17-12(3)23-25-21(17)27/h5-10,19H,4H2,1-3H3,(H2,22,24,26)(H2,23,25,27) |
InChI Key |
WRCBRNBCZOEEGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(C3=C(NNC3=O)C)C4=C(NNC4=O)C |
Origin of Product |
United States |
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